molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

Cat. No.: B12946567
CAS No.: 526195-49-3
M. Wt: 274.31 g/mol
InChI Key: DEMRUANQYFMYPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Deoxygenated derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the methoxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.

    3,4-Dimethoxybenzyl alcohol: Similar structure but with an alcohol group.

    3,4-Dimethoxyphenethylamine: Similar structure but with an amine group.

Uniqueness

3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is unique due to its combination of methoxy and dihydroxy functionalities, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

526195-49-3

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI Key

DEMRUANQYFMYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O

Origin of Product

United States

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